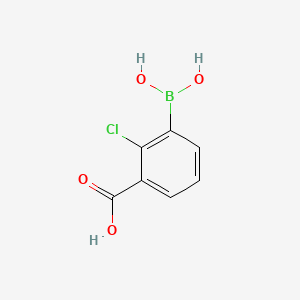

3-Borono-2-chlorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-borono-2-chlorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BClO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYPCOIKUZIKPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C(=O)O)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20681739 | |

| Record name | 3-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314264-58-8 | |

| Record name | 3-Borono-2-chlorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20681739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid (CAS 56961-27-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-chlorobenzoic acid, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. This document details its physicochemical properties, outlines a representative synthetic protocol, and discusses its applications and safety considerations. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using diagrams to enhance understanding for researchers and drug development professionals.

Introduction

3-Bromo-2-chlorobenzoic acid, with the CAS number 56961-27-4, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with bromine and chlorine atoms as well as a carboxylic acid group, makes it a versatile building block in organic synthesis.[1] The reactivity of the aryl halides and the carboxylic acid moiety allows for a variety of chemical transformations, rendering it a valuable precursor for the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of 3-Bromo-2-chlorobenzoic acid is presented in Table 1. This data is essential for its handling, storage, and application in experimental design.

Table 1: Physicochemical Properties of 3-Bromo-2-chlorobenzoic acid

| Property | Value | Reference |

| CAS Number | 56961-27-4 | [2] |

| Molecular Formula | C₇H₄BrClO₂ | [1][2][3] |

| Molecular Weight | 235.46 g/mol | [1][2][3] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Melting Point | 168-169 °C | [1] |

| Boiling Point (Predicted) | 336.3 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol and dichloromethane. | [1] |

| InChI | InChI=1S/C7H4BrClO2/c8-5-3-1-2-4(6(5)9)7(10)11/h1-3H,(H,10,11) | [2] |

| InChIKey | LNURMIDMOXCNEH-UHFFFAOYSA-N | [2] |

| Canonical SMILES | C1=CC(=C(C(=C1)Br)Cl)C(=O)O | [2] |

Synthesis of 3-Bromo-2-chlorobenzoic acid

The synthesis of 3-Bromo-2-chlorobenzoic acid can be achieved through several routes, most commonly via the electrophilic bromination of 2-chlorobenzoic acid. The following is a representative experimental protocol for this transformation.

Representative Experimental Protocol: Bromination of 2-Chlorobenzoic Acid

Objective: To synthesize 3-Bromo-2-chlorobenzoic acid via electrophilic aromatic substitution.

Materials:

-

2-Chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Water

-

Ethanol (for recrystallization)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Büchner funnel and filter flask

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-chlorobenzoic acid in a sufficient volume of concentrated sulfuric acid. Cool the mixture in an ice bath with continuous stirring.

-

Bromination: Slowly add N-Bromosuccinimide (NBS) portion-wise to the cooled solution. Maintain the temperature of the reaction mixture below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, continue to stir the reaction mixture in the ice bath for a specified time. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is deemed complete, carefully pour the reaction mixture over crushed ice with vigorous stirring. A precipitate of the crude product will form.

-

Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid.

-

Purification: The crude 3-Bromo-2-chlorobenzoic acid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.

-

Drying: Dry the purified product under vacuum.

Diagram 1: General Workflow for the Synthesis and Purification of 3-Bromo-2-chlorobenzoic acid

Caption: General workflow for the synthesis and purification of 3-Bromo-2-chlorobenzoic acid.

Spectroscopic Data

Table 2: Expected Spectroscopic Data for 3-Bromo-2-chlorobenzoic acid

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear as multiplets in the downfield region (typically δ 7.0-8.5 ppm). The carboxylic acid proton would be a broad singlet at a very downfield chemical shift (δ > 10 ppm), which is exchangeable with D₂O. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 120-140 ppm. The carbon atom of the carboxylic acid group would appear further downfield (δ > 165 ppm). |

| FT-IR (cm⁻¹) | A broad O-H stretch from the carboxylic acid would be observed around 2500-3300 cm⁻¹. A sharp C=O stretch would be present around 1700 cm⁻¹. C-Br and C-Cl stretches would appear in the fingerprint region (< 1000 cm⁻¹). |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ would be expected at m/z 234 and 236, with an isotopic pattern characteristic of the presence of one bromine and one chlorine atom. |

Applications in Research and Drug Development

3-Bromo-2-chlorobenzoic acid is a valuable intermediate in several areas of chemical synthesis:

-

Pharmaceutical Synthesis: It serves as a starting material for the synthesis of various active pharmaceutical ingredients (APIs). The presence of two different halogen atoms allows for selective functionalization through reactions such as cross-coupling, nucleophilic substitution, and metallation.

-

Agrochemicals: The compound can be utilized in the development of new herbicides and pesticides.[1]

-

Material Science: Its derivatives have potential applications in material science due to their thermal stability.[1]

-

Chemical Research: It is used as a reagent in organic synthesis to study reaction mechanisms and to construct complex molecular architectures.[1]

Diagram 2: Logical Relationship of Applications

Caption: Applications of 3-Bromo-2-chlorobenzoic acid in various scientific fields.

Safety and Handling

3-Bromo-2-chlorobenzoic acid is classified as a hazardous substance and should be handled with appropriate safety precautions.

Table 3: GHS Hazard Information

| Hazard Class | Hazard Statement |

| Acute toxicity, oral | H302: Harmful if swallowed |

| Acute toxicity, dermal | H312: Harmful in contact with skin |

| Skin corrosion/irritation | H315: Causes skin irritation |

| Serious eye damage/eye irritation | H319: Causes serious eye irritation |

| Acute toxicity, inhalation | H332: Harmful if inhaled |

| Specific target organ toxicity | H335: May cause respiratory irritation |

Handling Recommendations:

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

Conclusion

3-Bromo-2-chlorobenzoic acid is a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries, as well as in fundamental chemical research. This guide has provided a detailed overview of its properties, a representative synthetic protocol, and essential safety information to support its effective and safe use by researchers and professionals in the field of drug development. The structured presentation of data and visual workflows are intended to facilitate a comprehensive understanding of this important compound.

References

physical properties of 3-Bromo-2-chlorobenzoic acid

An In-depth Technical Guide on the Physical Properties of 3-Bromo-2-chlorobenzoic Acid

This guide provides a comprehensive overview of the core , tailored for researchers, scientists, and professionals in the field of drug development. The information is presented to facilitate easy access and comparison, with detailed experimental methodologies and a logical workflow for property determination.

Core Physical Properties

3-Bromo-2-chlorobenzoic acid is a halogenated derivative of benzoic acid.[1] Its physical characteristics are crucial for its handling, formulation, and application in various chemical syntheses. The key physical and chemical properties are summarized in the table below.

Data Presentation: Summary of Physical and Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 3-bromo-2-chlorobenzoic acid | [2][3] |

| CAS Number | 56961-27-4 | [1] |

| Molecular Formula | C₇H₄BrClO₂ | [1][2][3] |

| Molecular Weight | 235.46 g/mol | [1][2][3] |

| Appearance | Off-white to pale yellow crystalline powder/needles | [1] |

| Melting Point | 168-169 °C | [1][4] |

| Boiling Point | 336.3 °C at 760 mmHg (Predicted) | [1][4] |

| Density | 1.809 ± 0.06 g/cm³ (at 20°C) | [4] |

| pKa | 2.50 ± 0.25 (Predicted) | [4] |

| Solubility | Very slightly soluble in water. Soluble in bases to form water-soluble salts.[1] Likely soluble in alcohols and ethers. | |

| Vapor Pressure | 4.44 x 10⁻⁵ mmHg at 25°C | [4] |

| Refractive Index | 1.621 (Predicted) | [4] |

| Storage | Sealed in a dry environment at room temperature. | [4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of a solid organic compound like 3-Bromo-2-chlorobenzoic acid.

Melting Point Determination (Capillary Method)

The melting point is a critical indicator of a compound's purity. For a pure crystalline substance, the melting range is typically sharp, within 0.5-1.0°C.

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or similar), capillary tubes (sealed at one end), thermometer, and a sample of 3-Bromo-2-chlorobenzoic acid.[5]

-

Procedure :

-

Ensure the sample is dry and finely powdered.[6]

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 1-2 mm.[7]

-

Place the capillary tube into the heating block of the melting point apparatus.[6]

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.[8]

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.[7]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the substance. For pure compounds, this range should be narrow.[7]

-

Boiling Point Determination (Siwoloboff's Method - for small quantities)

While 3-Bromo-2-chlorobenzoic acid is a solid at room temperature, a boiling point can be determined, though it is often predicted for high-melting solids to avoid decomposition. The following is a standard micro method.

-

Apparatus : Thiele tube or a similar heating bath, a small test tube (fusion tube), a capillary tube sealed at one end, a thermometer, and a heat source.[2][9]

-

Procedure :

-

Place a small amount of the substance into the fusion tube.

-

Invert the sealed capillary tube and place it into the fusion tube with the open end submerged in the sample.[2][10]

-

Attach the fusion tube to a thermometer and place the assembly in a heating bath.[11]

-

Heat the bath gradually. As the temperature rises, air trapped in the capillary tube will slowly be expelled.[12]

-

When the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary tube.[2]

-

Remove the heat source and allow the apparatus to cool slowly.

-

The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[12]

-

Solubility Determination (Qualitative)

This protocol provides a qualitative assessment of solubility in various solvents, which is crucial for reaction setup, purification, and formulation.[13]

-

Apparatus : Test tubes, spatula, and a selection of solvents (e.g., water, 5% NaOH, 5% NaHCO₃, 5% HCl, ethanol, diethyl ether).[13][14]

-

Procedure :

-

Place approximately 25 mg of 3-Bromo-2-chlorobenzoic acid into a small test tube.[13]

-

Add 0.75 mL of the chosen solvent in small portions.[13]

-

After each addition, shake the test tube vigorously for 10-20 seconds.[15]

-

Observe if the solid dissolves completely, partially, or not at all.

-

For acidic compounds like 3-Bromo-2-chlorobenzoic acid, solubility in aqueous bases (NaOH, NaHCO₃) indicates the formation of a salt.[16] To confirm, the resulting solution can be re-acidified with HCl; the original compound should precipitate out if it was dissolved via an acid-base reaction.[15]

-

pKa Determination (Potentiometric Titration)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. Potentiometric titration is a common and accurate method for its determination.[17]

-

Apparatus : pH meter with a combination glass electrode, a burette, a magnetic stirrer, a beaker, standardized ~0.1 M NaOH solution, and a solution of 3-Bromo-2-chlorobenzoic acid of known concentration (e.g., in a water-acetonitrile mixture).[17]

-

Procedure :

-

Calibrate the pH meter using standard buffer solutions.[17]

-

Place a known volume of the 3-Bromo-2-chlorobenzoic acid solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Add the standardized NaOH solution from the burette in small, precise increments.

-

Record the pH of the solution after each addition, allowing the reading to stabilize.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of NaOH added. The pKa can be determined from this titration curve. It is the pH at the half-equivalence point (where half of the acid has been neutralized).[17] More precise values can be obtained by analyzing the first or second derivative of the titration curve.[17]

-

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the physical characterization of a chemical compound like 3-Bromo-2-chlorobenzoic acid.

Workflow for Physical Property Determination of a Solid Compound.

References

- 1. Buy 3-Bromo-2-chlorobenzoic acid | 56961-27-4 [smolecule.com]

- 2. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. scribd.com [scribd.com]

- 6. westlab.com [westlab.com]

- 7. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]

- 8. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 9. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 10. byjus.com [byjus.com]

- 11. cdn.juniata.edu [cdn.juniata.edu]

- 12. Video: Boiling Points - Concept [jove.com]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. scribd.com [scribd.com]

- 17. asianpubs.org [asianpubs.org]

An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid

This technical guide provides a comprehensive overview of 3-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid of significant interest to researchers, scientists, and professionals in the field of drug development and organic synthesis. This document outlines its chemical structure, molecular weight, and key physicochemical properties. Furthermore, it details experimental protocols for its synthesis and a representative application in cross-coupling reactions, and includes a logical diagram of its molecular structure.

Core Compound Data

3-Bromo-2-chlorobenzoic acid is a disubstituted benzoic acid derivative. The strategic placement of the bromo and chloro substituents on the aromatic ring, ortho and meta to the carboxylic acid group respectively, imparts unique chemical reactivity, making it a valuable building block in the synthesis of more complex molecules, including pharmaceutical intermediates.

Quantitative Data Summary

The key quantitative and physicochemical properties of 3-Bromo-2-chlorobenzoic acid are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₇H₄BrClO₂ |

| Molecular Weight | 235.46 g/mol |

| CAS Number | 56961-27-4 |

| Melting Point | 168-169 °C |

| Boiling Point | 336.3 °C at 760 mmHg |

| Density | 1.809 g/cm³ |

| IUPAC Name | 3-bromo-2-chlorobenzoic acid |

| Physical Form | Solid |

Structural Information

The chemical structure of 3-Bromo-2-chlorobenzoic acid is fundamental to its reactivity and applications. The following diagram illustrates the logical relationship between the compound's name and the arrangement of its constituent atoms.

Experimental Protocols

Detailed methodologies for the synthesis of 3-Bromo-2-chlorobenzoic acid and a representative cross-coupling reaction are provided below. These protocols are intended for use by trained professionals in a suitably equipped laboratory setting.

Synthesis of 3-Bromo-2-chlorobenzoic Acid via Bromination of 2-Chlorobenzoic Acid

This protocol describes a method for the synthesis of 3-Bromo-2-chlorobenzoic acid through the electrophilic bromination of 2-chlorobenzoic acid.

Materials:

-

2-Chlorobenzoic acid

-

N-Bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Ice

-

Deionized water

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid.

-

Carefully add concentrated sulfuric acid to the flask while stirring in an ice bath to control the temperature. Continue stirring until all the 2-chlorobenzoic acid has dissolved.

-

Slowly add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture, ensuring the temperature remains low.

-

After the addition of NBS is complete, continue to stir the reaction mixture in the ice bath for a specified time to allow the reaction to proceed to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, slowly and carefully pour the reaction mixture over a beaker of crushed ice with constant stirring. This will precipitate the crude product.

-

Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold deionized water to remove any remaining acid and other water-soluble impurities.

-

The crude 3-Bromo-2-chlorobenzoic acid can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to obtain a crystalline solid.

Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a general methodology for a Suzuki-Miyaura cross-coupling reaction, a powerful carbon-carbon bond-forming reaction, using an aryl bromide like 3-Bromo-2-chlorobenzoic acid as a substrate.

Materials:

-

3-Bromo-2-chlorobenzoic acid

-

Arylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₂CO₃, Na₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, and/or Water)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and heating mantle

-

Condenser

Procedure:

-

To a Schlenk flask, add 3-Bromo-2-chlorobenzoic acid, the arylboronic acid, and the base.

-

Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this process three times to ensure an inert atmosphere.

-

Add the palladium catalyst to the flask under the inert atmosphere.

-

Add the degassed solvent(s) to the reaction mixture via syringe.

-

Attach a condenser and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

The following diagram illustrates the workflow for the Suzuki-Miyaura cross-coupling reaction.

Synthesis of 3-Bromo-2-chlorobenzoic Acid from Salicylic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 3-Bromo-2-chlorobenzoic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, salicylic acid. This document outlines a multi-step synthesis, necessitated by the challenges of achieving the desired regioselectivity through direct halogenation. The proposed pathway involves a sequence of nitration, chlorination, reduction, and a Sandmeyer reaction. Detailed experimental protocols, a summary of quantitative data, and a visual representation of the synthetic workflow are provided to aid in the practical application of this synthesis.

Synthetic Strategy Overview

Direct halogenation of salicylic acid typically results in a mixture of isomers, with substitution at the 5-position being predominant. To achieve the specific 3-bromo-2-chloro substitution pattern, a more controlled, multi-step approach is necessary. The proposed synthetic route is as follows:

-

Nitration of Salicylic Acid: Introduction of a nitro group at the 3-position of salicylic acid. This step often yields a mixture of 3- and 5-nitro isomers, requiring subsequent separation.

-

Chlorination and Dehydroxylation of 3-Nitrosalicylic Acid: Replacement of the hydroxyl group with a chlorine atom at the 2-position to yield 2-chloro-3-nitrobenzoic acid.

-

Reduction of the Nitro Group: Conversion of the nitro group in 2-chloro-3-nitrobenzoic acid to an amino group, affording 3-amino-2-chlorobenzoic acid.

-

Sandmeyer Bromination: Diazotization of the amino group followed by displacement with a bromide ion to yield the final product, 3-Bromo-2-chlorobenzoic acid.

Experimental Protocols

Step 1: Synthesis of 3-Nitrosalicylic Acid

The nitration of salicylic acid typically yields a mixture of 3-nitrosalicylic acid and 5-nitrosalicylic acid. The following protocol is adapted from established methods for the nitration of salicylic acid.

Reaction:

Procedure:

-

In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place 100 g of salicylic acid.

-

Slowly add 1200 mL of concentrated sulfuric acid while cooling the flask in an ice-salt bath to maintain the temperature between 10-15 °C.

-

In a separate beaker, prepare a nitrating mixture by carefully adding 130 g of sodium nitrite to 150 mL of water, and then slowly adding this to the sulfuric acid solution of salicylic acid, ensuring the temperature does not exceed 15 °C.

-

After the addition is complete, continue stirring the mixture for 4 hours at 10-15 °C.

-

Allow the reaction mixture to warm to 50 °C and maintain this temperature until the evolution of nitrous fumes ceases.

-

Cool the reaction mixture, which will cause the product to crystallize.

-

Filter the solid product, wash thoroughly with cold water, and recrystallize from water to separate the 3-nitro and 5-nitro isomers. The 3-nitrosalicylic acid is typically less soluble and will precipitate first upon cooling.

Quantitative Data:

| Parameter | Value |

| Starting Material | Salicylic Acid |

| Key Reagents | Sodium Nitrite, Sulfuric Acid |

| Temperature | 10-15 °C, then 50 °C |

| Reaction Time | ~4 hours |

| Typical Yield of 3-Nitrosalicylic Acid | 64% (after separation) |

Step 2: Synthesis of 2-Chloro-3-nitrobenzoic Acid

This step involves the conversion of the hydroxyl group of 3-nitrosalicylic acid to a chlorine atom. This can be achieved using a strong chlorinating agent like thionyl chloride, which also converts the carboxylic acid to an acid chloride, followed by hydrolysis.

Reaction:

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 3-nitrosalicylic acid in an excess of thionyl chloride.

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux and maintain for 24 hours.

-

After the reaction is complete, carefully distill off the excess thionyl chloride under reduced pressure.

-

To the resulting crude 2-chloro-3-nitrobenzoyl chloride, slowly add water and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) and heat to reflux for several hours to hydrolyze the acid chloride.

-

Cool the reaction mixture to room temperature to allow the product to precipitate.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 2-chloro-3-nitrobenzoic acid.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Nitrosalicylic Acid |

| Key Reagents | Thionyl Chloride, DMF |

| Temperature | Reflux |

| Reaction Time | 24 hours (chlorination), several hours (hydrolysis) |

| Expected Yield | High |

Step 3: Synthesis of 3-Amino-2-chlorobenzoic Acid

The reduction of the nitro group to an amine can be accomplished using various reducing agents. A common and effective method is catalytic hydrogenation.

Reaction:

Procedure:

-

Dissolve 2-chloro-3-nitrobenzoic acid in a suitable solvent such as ethanol or ethyl acetate in a hydrogenation vessel.

-

Add a catalytic amount of 10% palladium on carbon (Pd/C).

-

Pressurize the vessel with hydrogen gas (typically 3-4 bar).

-

Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Evaporate the solvent under reduced pressure to obtain the crude 3-amino-2-chlorobenzoic acid.

-

Recrystallize the product from an appropriate solvent if necessary.

Quantitative Data:

| Parameter | Value |

| Starting Material | 2-Chloro-3-nitrobenzoic Acid |

| Key Reagents | H₂, 10% Pd/C |

| Pressure | 3-4 bar H₂ |

| Temperature | Room Temperature |

| Reaction Time | Typically a few hours |

| Expected Yield | Quantitative |

Step 4: Synthesis of 3-Bromo-2-chlorobenzoic Acid via Sandmeyer Reaction

The final step involves the conversion of the amino group to a bromo group using a Sandmeyer reaction.[1][2]

Reaction:

Procedure:

-

Dissolve 3-amino-2-chlorobenzoic acid in an aqueous solution of hydrobromic acid (HBr) and cool the mixture to 0-5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the temperature below 5 °C to form the diazonium salt.

-

In a separate flask, prepare a solution of copper(I) bromide (CuBr) in HBr.

-

Slowly add the cold diazonium salt solution to the CuBr solution. Vigorous nitrogen evolution should be observed.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for a short period to ensure complete reaction.

-

Cool the mixture and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product.

-

Purify the 3-Bromo-2-chlorobenzoic acid by recrystallization.

Quantitative Data:

| Parameter | Value |

| Starting Material | 3-Amino-2-chlorobenzoic Acid |

| Key Reagents | NaNO₂, HBr, CuBr |

| Temperature | 0-5 °C, then room temperature/gentle heating |

| Reaction Time | Varies, typically a few hours |

| Expected Yield | Good to excellent |

Summary of Quantitative Data

The following table provides a summary of the expected yields for each step of the synthesis. Actual yields may vary depending on the specific reaction conditions and purification techniques employed.

| Step | Reaction | Starting Material | Product | Expected Yield |

| 1 | Nitration | Salicylic Acid | 3-Nitrosalicylic Acid | ~64% |

| 2 | Chlorination | 3-Nitrosalicylic Acid | 2-Chloro-3-nitrobenzoic Acid | High |

| 3 | Reduction | 2-Chloro-3-nitrobenzoic Acid | 3-Amino-2-chlorobenzoic Acid | Quantitative |

| 4 | Sandmeyer Bromination | 3-Amino-2-chlorobenzoic Acid | 3-Bromo-2-chlorobenzoic Acid | Good to Excellent |

Overall Synthetic Workflow

The entire synthetic pathway from salicylic acid to 3-Bromo-2-chlorobenzoic acid is illustrated in the following workflow diagram.

This in-depth technical guide provides a robust framework for the synthesis of 3-Bromo-2-chlorobenzoic acid from salicylic acid. The outlined multi-step pathway, while more complex than a direct halogenation, offers a reliable method for achieving the desired, specific substitution pattern. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of organic synthesis and drug development. Careful execution and optimization of each step will be crucial for maximizing the overall yield and purity of the final product.

References

3-Bromo-2-chlorobenzoic acid safety data sheet and hazards

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the safety, hazards, and physicochemical properties of 3-Bromo-2-chlorobenzoic acid (CAS No. 56961-27-4). While this compound is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, a thorough understanding of its hazard profile is essential for safe handling and use in research and development settings.[1] This document synthesizes available data from safety data sheets and chemical databases. It is important to note that while the acute toxicity and irritation potential of this compound are established through standardized hazard classifications, detailed experimental studies on its specific mechanisms of action and toxicological endpoints are not extensively available in the public domain. This guide aims to consolidate the known information and highlight areas where data is lacking to encourage further investigation.

Chemical and Physical Properties

3-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid.[1] Its structure, featuring a benzene ring substituted with bromine, chlorine, and a carboxylic acid group, dictates its reactivity and physical properties. The compound typically appears as a white to pale yellow crystalline powder.[1]

Table 1: Physicochemical Data for 3-Bromo-2-chlorobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₄BrClO₂ | [1][2] |

| Molecular Weight | 235.46 g/mol | [1][2] |

| CAS Number | 56961-27-4 | [1][2] |

| Melting Point | 168-169 °C | [1][3] |

| Boiling Point (Predicted) | 336.3 °C | [1] |

| Density | 1.809 g/cm³ (Predicted) | [3] |

| pKa (Predicted) | 2.50 ± 0.25 | [3] |

| LogP (Predicted) | 2.77 | [4] |

| Appearance | White to pale yellow crystalline powder | [1] |

| Storage Temperature | Room Temperature, sealed in a dry environment | [3][5] |

Hazard Identification and Classification

3-Bromo-2-chlorobenzoic acid is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[2] The primary hazards are associated with acute toxicity and irritation.

Table 2: GHS Hazard Classification for 3-Bromo-2-chlorobenzoic Acid

| Hazard Class | Hazard Category | Hazard Statement | Reference(s) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][6] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin | [2][6] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled | [2][6] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation | [2][5] |

| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation | [2] |

Pictogram:

Signal Word: Warning[5]

Toxicological Information

Acute Toxicity

-

Oral: Harmful if swallowed.[2][6] Ingestion may lead to systemic toxic effects.

-

Dermal: Harmful in contact with skin.[2][6] The substance can be absorbed through the skin, leading to systemic toxicity.

-

Inhalation: Harmful if inhaled.[2][6] Inhalation of dust may cause respiratory tract irritation and systemic effects.

Skin and Eye Irritation

-

Skin: Causes skin irritation, characterized by redness and inflammation.[2][5]

-

Eyes: Causes serious eye irritation, which can result in pain, redness, and potential damage to the eye.[2][5]

Respiratory Irritation

The compound may cause respiratory irritation upon inhalation of its dust.[2]

Carcinogenicity, Mutagenicity, and Reproductive Toxicity

There is no specific data available in the reviewed literature to classify 3-Bromo-2-chlorobenzoic acid with respect to its carcinogenic, mutagenic, or reproductive toxicity potential.

Experimental Protocols

Specific experimental protocols for the toxicological evaluation of 3-Bromo-2-chlorobenzoic acid are not published. However, the hazard classifications suggest that the following standard OECD guidelines would be the basis for such assessments.

General Protocol for Acute Oral Toxicity (Based on OECD Guideline 423)

This method is used to estimate the LD50 and identify substances that have the potential to cause acute toxicity via the oral route.

Caption: Workflow for a typical acute oral toxicity study.

Potential Signaling Pathways and Mechanism of Action

Specific studies elucidating the signaling pathways and mechanism of action for 3-Bromo-2-chlorobenzoic acid are not available in the current literature. However, research on structurally related halogenated benzoic acid derivatives suggests potential mechanisms. For instance, some halogenated aromatic compounds are known to induce inflammatory responses. While not directly demonstrated for 3-Bromo-2-chlorobenzoic acid, a related compound, 4-((5-bromo-3-chloro-2-hydroxybenzyl)amino)-2-hydroxybenzoic acid, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in microglial cells by suppressing the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65. This suggests a potential anti-inflammatory mechanism that could be investigated for 3-Bromo-2-chlorobenzoic acid.

Below is a hypothetical signaling pathway illustrating a potential anti-inflammatory mechanism, based on the action of a structurally related compound. It is crucial to emphasize that this pathway has not been experimentally validated for 3-Bromo-2-chlorobenzoic acid.

Caption: Hypothetical anti-inflammatory signaling pathway.

Handling and Safety Precautions

Given its hazardous properties, strict safety measures should be implemented when handling 3-Bromo-2-chlorobenzoic acid.

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.[6]

-

Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).[6]

-

Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[6]

-

Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[1]

-

-

Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6]

First Aid Measures

-

After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[6]

-

After Skin Contact: Immediately wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[6]

-

After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek immediate medical attention.[1][6]

-

After Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Stability and Reactivity

-

Reactivity: Generally stable under normal conditions.

-

Chemical Stability: Stable under recommended storage conditions.[4]

-

Conditions to Avoid: Heat, flames, and sparks.[4]

-

Incompatible Materials: Strong oxidizing agents.[4]

-

Hazardous Decomposition Products: Combustion may produce carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen bromide.[4]

Conclusion

3-Bromo-2-chlorobenzoic acid is a chemical intermediate with a well-defined set of acute hazards, including oral, dermal, and inhalation toxicity, as well as skin, eye, and respiratory irritation. While its physicochemical properties are documented, there is a notable lack of in-depth toxicological studies in the public domain that detail its mechanism of action, specific lethal doses, or potential for chronic effects. The information presented in this guide is intended to provide a foundation for safe handling and to encourage further research to fill the existing data gaps, which will be crucial for a more comprehensive risk assessment, especially in the context of drug development and worker safety.

References

- 1. researchgate.net [researchgate.net]

- 2. QSAR for predicting joint toxicity of halogenated benzenes to Dicrateria zhanjiangensis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. QSARS for acute toxicity of halogenated benzenes to bacteria in natural waters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. QSAR study of the toxicity of benzoic acids to Vibrio fischeri, Daphnia magna and carp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Impact of halogenation on scaffold toxicity assessed using HD-GEM machine learning model - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Anti-inflammatory Effects of 4-((5-Bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic Acid in Lipopolysaccharide-Activated Primary Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility of 3-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 3-Bromo-2-chlorobenzoic acid in common organic solvents. Directed at researchers, scientists, and professionals in drug development, this document synthesizes available solubility data, outlines a detailed experimental protocol for its determination, and presents a logical workflow for solvent selection. While quantitative solubility data for 3-Bromo-2-chlorobenzoic acid is not extensively available in published literature, this guide provides qualitative descriptions and a standardized methodology for researchers to generate their own precise data.

Introduction

3-Bromo-2-chlorobenzoic acid is a halogenated aromatic carboxylic acid with significant potential as a building block in the synthesis of pharmaceuticals and other bioactive molecules. Its solubility in various organic solvents is a critical parameter that influences reaction kinetics, purification strategies such as recrystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for its effective application in research and drug development.

This guide addresses the current knowledge gap regarding the quantitative solubility of 3-Bromo-2-chlorobenzoic acid. It provides a summary of the available qualitative information and a robust experimental protocol to enable researchers to determine precise solubility data in their laboratories.

Solubility Data

A thorough review of scientific literature and chemical databases reveals a notable scarcity of quantitative solubility data for 3-Bromo-2-chlorobenzoic acid in common organic solvents. The available information is primarily qualitative, with one calculated value for its solubility in water.

Table 1: Summary of Solubility Data for 3-Bromo-2-chlorobenzoic Acid

| Solvent | Chemical Class | Formula | Solubility | Temperature (°C) | Data Type |

| Water | Protic Solvent | H₂O | 0.31 g/L | 25 | Calculated[1] |

| Ethanol | Protic Solvent | C₂H₅OH | Readily Soluble | Room Temperature | Qualitative[2] |

| Dichloromethane | Aprotic Solvent | CH₂Cl₂ | Readily Soluble | Room Temperature | Qualitative[2] |

| Methanol | Protic Solvent | CH₃OH | Data Not Available | - | - |

| Acetone | Aprotic Solvent | C₃H₆O | Data Not Available | - | - |

| Ethyl Acetate | Aprotic Solvent | C₄H₈O₂ | Data Not Available | - | - |

| Diethyl Ether | Aprotic Solvent | (C₂H₅)₂O | Data Not Available | - | - |

| Toluene | Aromatic Hydrocarbon | C₇H₈ | Data Not Available | - | - |

| Hexane | Aliphatic Hydrocarbon | C₆H₁₄ | Data Not Available | - | - |

The qualitative descriptor "readily soluble" indicates that 3-Bromo-2-chlorobenzoic acid dissolves easily in ethanol and dichloromethane at ambient temperatures[2]. The calculated very low solubility in water is consistent with the hydrophobic nature of the substituted benzene ring[1]. The lack of quantitative data underscores the need for experimental determination of solubility in various organic solvents to support process development and formulation activities.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of 3-Bromo-2-chlorobenzoic acid in an organic solvent using the gravimetric method. This method is reliable and widely used for determining the thermodynamic solubility of solid compounds.

Principle

The gravimetric method involves preparing a saturated solution of the solute in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined. From these measurements, the solubility can be calculated.

Materials and Equipment

-

3-Bromo-2-chlorobenzoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker or water bath with temperature control

-

Analytical balance (± 0.1 mg accuracy)

-

Glass vials with screw caps

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Drying oven

-

Desiccator

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of 3-Bromo-2-chlorobenzoic acid to a series of glass vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) with continuous agitation to ensure that thermodynamic equilibrium is reached.

-

-

Sample Withdrawal and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a precise volume (e.g., 5.00 mL) of the supernatant using a pre-warmed (to the experimental temperature) volumetric pipette.

-

Immediately filter the withdrawn sample through a syringe filter into a pre-weighed, dry container (e.g., a glass petri dish or a small beaker). The filter should also be pre-warmed to prevent premature crystallization of the solute.

-

-

Solvent Evaporation and Mass Determination:

-

Place the container with the filtered saturated solution in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute (a temperature below the boiling point of the solvent and the melting point of the acid is recommended). A gentle stream of nitrogen can be used to accelerate evaporation.

-

Once the solvent has completely evaporated, transfer the container to a desiccator to cool to room temperature.

-

Weigh the container with the dried solute on an analytical balance.

-

Repeat the drying and weighing steps until a constant mass is achieved.

-

Calculation of Solubility

The solubility can be expressed in various units, such as g/L, g/100 mL, or mol/L.

-

Solubility (g/L) = (Mass of dried solute in g / Volume of filtrate in L)

-

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of filtrate in mL) x 100

-

Molar Solubility (mol/L) = Solubility (g/L) / Molar mass of 3-Bromo-2-chlorobenzoic acid (235.46 g/mol )

Diagram of Experimental Workflow

Caption: Gravimetric Method Workflow for Solubility Determination.

Logical Framework for Solvent Selection in Drug Development

The selection of an appropriate solvent is a critical decision in various stages of drug development, from synthesis and purification to formulation. The following diagram illustrates a logical workflow for selecting a solvent based on solubility and other key parameters.

Caption: Logical Workflow for Solvent Selection.

Conclusion

While there is a clear need for more comprehensive quantitative data on the solubility of 3-Bromo-2-chlorobenzoic acid in a wide range of organic solvents, this guide provides the foundational information and practical methodologies for researchers to address this. The provided experimental protocol for the gravimetric method offers a reliable approach to generating high-quality solubility data. Furthermore, the logical framework for solvent selection can aid scientists in making informed decisions for their specific applications in drug discovery and development. The generation and dissemination of such data will be invaluable to the scientific community for the continued exploration of the potential of 3-Bromo-2-chlorobenzoic acid in the synthesis of novel chemical entities.

References

Spectroscopic Analysis of 3-Bromo-2-chlorobenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 3-Bromo-2-chlorobenzoic acid (CAS No: 56961-27-4).[1] Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) data alongside expected characteristic peaks for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). The information herein serves as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for 3-Bromo-2-chlorobenzoic acid. These values are derived from computational models and an analysis of the compound's functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data for 3-Bromo-2-chlorobenzoic acid (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.0 - 8.2 | d | 1H | Aromatic H |

| ~7.6 - 7.8 | t | 1H | Aromatic H |

| ~7.4 - 7.6 | d | 1H | Aromatic H |

| ~10.0 - 13.0 | br s | 1H | -COOH |

Table 2: Predicted ¹³C NMR Spectral Data for 3-Bromo-2-chlorobenzoic acid (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~170 - 175 | C=O (Carboxylic Acid) |

| ~135 - 140 | Aromatic C-Cl |

| ~130 - 135 | Aromatic C-Br |

| ~125 - 135 | Aromatic CH |

| ~120 - 130 | Aromatic C-COOH |

Note: Predicted NMR data is generated using computational algorithms and should be confirmed by experimental analysis.

Infrared (IR) Spectroscopy

Table 3: Expected Characteristic IR Absorption Bands for 3-Bromo-2-chlorobenzoic acid

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| 1680-1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1550-1600 | Medium | C=C stretch (Aromatic Ring) |

| 1210-1320 | Strong | C-O stretch (Carboxylic Acid) |

| 1000-1100 | Medium-Strong | C-Cl stretch |

| 550-750 | Medium-Strong | C-Br stretch |

| 920 | Medium, Broad | O-H bend (Carboxylic Acid) |

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometry Fragmentation for 3-Bromo-2-chlorobenzoic acid

| m/z | Interpretation |

| 234/236 | [M]⁺ Molecular ion peak (presence of Br and Cl isotopes) |

| 217/219 | [M-OH]⁺ |

| 189/191 | [M-COOH]⁺ |

| 154 | [M-Br]⁺ or [M-Cl-CO]⁺ |

| 75/77 | [C₆H₄Cl]⁺ or [C₆H₄Br]⁺ fragments |

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 3-Bromo-2-chlorobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

3-Bromo-2-chlorobenzoic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

5 mm NMR tubes

-

Volumetric flask and pipette

-

Tetramethylsilane (TMS) as an internal standard

Procedure:

-

Sample Preparation:

-

Accurately weigh the required amount of 3-Bromo-2-chlorobenzoic acid.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Add a small amount of TMS as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire the spectrum using a standard single-pulse sequence.

-

Typical spectral width: -2 to 13 ppm.

-

Number of scans: 16-64.

-

Relaxation delay: 1-5 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Typical spectral width: -10 to 220 ppm.

-

Number of scans: 1024 or more, depending on the concentration.

-

Relaxation delay: 2-10 seconds.

-

-

Data Processing:

-

Apply Fourier transformation to the raw data.

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shifts relative to the TMS signal.

-

Integrate the signals in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

-

3-Bromo-2-chlorobenzoic acid (solid powder)

-

FT-IR spectrometer with an ATR accessory

Procedure:

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply firm and even pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

Method 2: Potassium Bromide (KBr) Pellet

Materials:

-

3-Bromo-2-chlorobenzoic acid (1-2 mg)

-

Dry, spectroscopic grade KBr (100-200 mg)

-

Agate mortar and pestle

-

Pellet press

Procedure:

-

Sample Preparation: Grind the 3-Bromo-2-chlorobenzoic acid and KBr together in the agate mortar to a fine, homogeneous powder.

-

Pellet Formation: Transfer the powder to a pellet press die and apply pressure to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and collect the spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Ionization Method: Electron Ionization (EI)

Materials:

-

3-Bromo-2-chlorobenzoic acid

-

Volatile organic solvent (e.g., methanol, dichloromethane)

-

Mass spectrometer with an EI source

Procedure:

-

Sample Introduction: Introduce the sample into the ion source. For a solid sample, a direct insertion probe may be used. Alternatively, the sample can be dissolved in a volatile solvent and introduced via a gas chromatograph (GC-MS).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Visualizations

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound like 3-Bromo-2-chlorobenzoic acid.

Caption: General workflow for the spectroscopic analysis of 3-Bromo-2-chlorobenzoic acid.

References

An In-depth Technical Guide to 3-Bromo-2-chlorobenzoic Acid for Researchers and Drug Development Professionals

Introduction

3-Bromo-2-chlorobenzoic acid, with the CAS number 56961-27-4, is a halogenated aromatic carboxylic acid. Its structure, featuring a benzene ring substituted with bromine, chlorine, and a carboxylic acid group, makes it a versatile building block in organic synthesis. This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications in research and development, particularly for scientists and professionals in the field of drug discovery.

Commercial Availability and Suppliers

3-Bromo-2-chlorobenzoic acid is readily available from a variety of chemical suppliers. The purity levels and available quantities vary, impacting the cost. Below is a summary of representative suppliers and their offerings. Researchers are advised to contact the suppliers directly for the most current pricing and availability.

| Supplier | Purity | Available Quantities | Price (USD) |

| Sigma-Aldrich (Ambeed, Inc.) | 95% | Contact for details | Pricing not readily available |

| Simson Pharma Limited | High Quality (Certificate of Analysis provided) | Contact for details | Competitive pricing |

| SynZeal | In Stock (with detailed characterization data) | Available in mg quantities and up | Request for Quote (RFQ) |

| BLD Pharm | - | Contact for details | Online order special offers |

| ChemScene LLC (via Sigma-Aldrich) | - | 1 g, 5 g, 10 g, 15 g, 25 g | $11.00 (1g) to $62.00 (25g) |

| ChemicalBook | 98% to 99%+ (HPLC) | Per kg | $1.00 to $15.00 per kg (inquiry based) |

| Aribo Biotechnology | - | Minimum packaging unit | ~$3.47 per unit |

Physicochemical Properties

| Property | Value |

| CAS Number | 56961-27-4[1] |

| Molecular Formula | C₇H₄BrClO₂[1] |

| Molecular Weight | 235.46 g/mol [1] |

| Appearance | White to pale yellow crystalline solid[2] |

| Solubility | Readily soluble in organic solvents such as ethanol and dichloromethane[2] |

| Storage | Should be stored in the dark as it can undergo photolysis. Sealed in a dry, room temperature environment is recommended.[2] |

Synthesis and Purification

Hypothetical Synthetic Workflow

This diagram illustrates a potential workflow for the synthesis and purification of 3-Bromo-2-chlorobenzoic acid.

General Experimental Protocol for Recrystallization of Substituted Benzoic Acids

The following is a general procedure for the purification of a crude substituted benzoic acid, such as 3-Bromo-2-chlorobenzoic acid, by recrystallization. The choice of solvent is critical and should be determined experimentally; common solvents for benzoic acid derivatives include water, ethanol, or a mixture thereof.

-

Dissolution: In a fume hood, place the crude 3-Bromo-2-chlorobenzoic acid in an Erlenmeyer flask. Add a minimal amount of a suitable solvent (e.g., an ethanol/water mixture). Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add the solvent dropwise to ensure that the minimum amount is used.

-

Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to a boil for a few minutes.

-

Hot Gravity Filtration: If charcoal or other solid impurities are present, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.

-

Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

-

Drying: Dry the crystals on the filter paper by drawing air through them. For complete drying, the crystals can be transferred to a watch glass and placed in a desiccator or a vacuum oven at a low temperature.

Applications in Drug Discovery and Development

While specific biological activities of 3-Bromo-2-chlorobenzoic acid are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. Halogenated benzoic acids are known to serve as key intermediates in the synthesis of pharmaceuticals. For instance, derivatives of benzoic acid have been investigated as inhibitors of enzymes such as acetylcholinesterase and carbonic anhydrase, which are targets in the treatment of Alzheimer's disease.[3]

The presence of bromine and chlorine atoms on the aromatic ring can influence the pharmacokinetic and pharmacodynamic properties of a molecule. These halogens can participate in halogen bonding, a type of non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

Hypothetical Signaling Pathway Involvement

Given that benzoic acid derivatives can act as enzyme inhibitors, a hypothetical scenario could involve a derivative of 3-Bromo-2-chlorobenzoic acid inhibiting a key enzyme in a signaling pathway implicated in a disease state. For example, it could potentially inhibit a kinase involved in a cancer-related pathway.

Conclusion

3-Bromo-2-chlorobenzoic acid is a commercially accessible and synthetically versatile compound. While its direct biological applications are not yet well-defined in the literature, its structural features suggest its potential as a valuable scaffold for the development of novel therapeutic agents. The information provided in this guide serves as a foundational resource for researchers and drug development professionals interested in exploring the utility of this compound in their scientific endeavors. Further investigation into its synthesis and biological evaluation is warranted to unlock its full potential.

References

3-Bromo-2-chlorobenzoic Acid: A Comprehensive Technical Guide for Organic Synthesis

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-chlorobenzoic acid, a halogenated aromatic carboxylic acid, is a pivotal precursor in the landscape of modern organic synthesis.[1] Its unique substitution pattern, featuring both bromine and chlorine atoms on the benzoic acid core, offers orthogonal reactivity that synthetic chemists can exploit to construct complex molecular architectures. This guide provides a detailed overview of the physicochemical properties, synthesis, and key applications of 3-bromo-2-chlorobenzoic acid, with a particular focus on its role in the development of pharmaceuticals.

Physicochemical Properties

3-Bromo-2-chlorobenzoic acid is a white to pale yellow crystalline solid.[1] It is soluble in common organic solvents like ethanol and dichloromethane.[1] A summary of its key properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₇H₄BrClO₂[1][2][3][4] |

| Molecular Weight | 235.46 g/mol [2][3][4] |

| CAS Number | 56961-27-4[1][2][3] |

| Appearance | White to pale yellow crystalline solid[1] |

| Melting Point | 168-169 °C[5] |

| Boiling Point | 336.3 °C at 760 mmHg[5] |

| pKa | 2.50 ± 0.25[5] |

| Solubility | Soluble in ethanol and dichloromethane[1] |

Synthesis of 3-Bromo-2-chlorobenzoic Acid

The preparation of 3-bromo-2-chlorobenzoic acid can be achieved through several synthetic routes. A common method involves the selective bromination of 2-chlorobenzoic acid. One patented method describes the use of N-bromosuccinimide (NBS) in a sulfuric acid system, which allows for the regioselective synthesis of the desired product.[6]

Experimental Protocol: Synthesis of 5-Bromo-2-chlorobenzoic Acid from 2-Chlorobenzoic Acid

This protocol is adapted from a patented method for the highly selective synthesis of 5-bromo-2-chlorobenzoic acid, a closely related isomer. A similar principle of electrophilic aromatic substitution can be applied for the synthesis of 3-bromo-2-chlorobenzoic acid, with adjustments to reaction conditions and starting materials as necessary to achieve the desired regioselectivity.

Materials:

-

2-chlorobenzoic acid

-

N-bromosuccinimide (NBS)

-

Concentrated sulfuric acid

-

Sodium sulfite (catalyst)[6]

-

Ice-water bath

Procedure:

-

In a four-necked flask, 2-chlorobenzoic acid (0.03 mol), concentrated sulfuric acid (40 mL), and sodium sulfite (0.018 mol) are combined.[6]

-

The mixture is stirred at 10-20°C for approximately 20 minutes until a clear solution is obtained.[6]

-

N-bromosuccinimide (0.018-0.045 mol) is then added to the solution.[6]

-

The reaction is allowed to proceed for 10 to 120 minutes at 10-20°C.[6]

-

Upon completion, the reaction mixture is slowly poured into an ice-water bath to precipitate the crude product.[6]

-

The crude 5-bromo-2-chlorobenzoic acid is collected by filtration.[6]

-

The solid is washed with a 40% acetic acid aqueous solution and dried at 55°C for 6 hours to yield the final product.[6]

Caption: A generalized workflow for the synthesis of bromo-2-chlorobenzoic acids.

Applications in Organic Synthesis

The presence of both bromo and chloro substituents, along with a carboxylic acid group, makes 3-bromo-2-chlorobenzoic acid a versatile building block for a variety of chemical transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[7][8] The differential reactivity of the C-Br and C-Cl bonds in 3-bromo-2-chlorobenzoic acid allows for selective coupling at the more reactive C-Br position.[9]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromo-2-chlorobenzoic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid.

Materials:

-

3-Bromo-2-chlorobenzoic acid (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

Palladium catalyst (e.g., Pd(OAc)₂, 0.2 mol%)[9]

-

Ligand (e.g., PCy₃·HBF₄, 0.4 mol%)[9]

-

Base (e.g., Cs₂CO₃, 2.0 mmol)[9]

-

Solvent system (e.g., Toluene and Water)[9]

-

Inert gas (e.g., Argon)

Procedure:

-

In a reaction flask, combine 3-bromo-2-chlorobenzoic acid, the arylboronic acid, the palladium catalyst, the ligand, and the base.[9]

-

Evacuate the flask and backfill with an inert gas three times.[7]

-

Add the degassed solvent system (e.g., 1.0 mL of toluene and 0.1 mL of water).[9]

-

Heat the reaction mixture to 80°C with vigorous stirring.[9]

-

Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 2-24 hours.[7][9]

-

After completion, cool the mixture to room temperature.

-

Perform an aqueous work-up and extract the product with a suitable organic solvent.

-

The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction that forms C-O, C-N, and C-S bonds.[10] This reaction is particularly useful for synthesizing aryl ethers, aryl amines, and aryl thioethers.[10] 3-Bromo-2-chlorobenzoic acid can serve as the aryl halide component in these transformations. The Ullmann condensation is a key step in the synthesis of certain non-steroidal anti-inflammatory drugs (NSAIDs).[11]

Experimental Protocol: Ullmann Condensation for C-N Bond Formation

This protocol describes a general procedure for the Ullmann condensation between an aryl halide and an amine.

Materials:

-

3-Bromo-2-chlorobenzoic acid

-

Amine or aniline derivative

-

Copper catalyst (e.g., CuI)

-

Ligand (e.g., phenanthroline)[10]

-

Base (e.g., K₂CO₃ or KOH)[10]

-

High-boiling polar solvent (e.g., N-methylpyrrolidone or DMF)[10]

Procedure:

-

To a reaction vessel, add the 3-bromo-2-chlorobenzoic acid, the amine, the copper catalyst, the ligand, and the base.

-

Add the high-boiling polar solvent.

-

Heat the reaction mixture to a high temperature (often >150°C) with stirring.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Cool the reaction mixture and dilute with water.

-

Acidify the mixture to precipitate the product.

-

Collect the product by filtration, wash with water, and dry.

-

Further purification can be achieved by recrystallization or column chromatography.

Caption: A simplified schematic of the Ullmann condensation reaction.

Role in Pharmaceutical Synthesis

3-Bromo-2-chlorobenzoic acid and its isomers are crucial intermediates in the synthesis of various active pharmaceutical ingredients (APIs).[12]

-

NSAIDs: The synthesis of fenamate-class NSAIDs, such as Tolfenamic Acid, often involves an Ullmann condensation between a substituted chlorobenzoic acid and an aniline derivative.[11]

-

Hypoglycemic Agents: 5-Bromo-2-chlorobenzoic acid is a key raw material for the production of antidiabetic drugs like Dapagliflozin and Empagliflozin.[12]

Caption: The role of 3-bromo-2-chlorobenzoic acid in a typical pharmaceutical synthesis workflow.

Safety and Handling

3-Bromo-2-chlorobenzoic acid is a chemical that requires careful handling in a laboratory setting.[1] It is advisable to work in a well-ventilated area or a chemical fume hood.[13] Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn.[1] Avoid contact with skin, eyes, and the respiratory tract.[1] In case of contact, rinse immediately with plenty of water and seek medical attention.[1]

3-Bromo-2-chlorobenzoic acid is a highly valuable and versatile precursor in organic synthesis. Its unique pattern of halogenation provides chemists with the tools for selective and efficient bond formation through key reactions like the Suzuki-Miyaura coupling and Ullmann condensation. These capabilities have cemented its importance in the synthesis of complex molecules, particularly in the development of novel pharmaceuticals. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and professionals in the fields of chemistry and drug discovery.

References

- 1. chembk.com [chembk.com]

- 2. 3-Bromo-2-chlorobenzoic Acid | 56961-27-4 | SynZeal [synzeal.com]

- 3. 3-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 33124 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [precision.fda.gov]

- 5. lookchem.com [lookchem.com]

- 6. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

- 8. ocf.berkeley.edu [ocf.berkeley.edu]

- 9. Pd-Catalyzed, Highly Selective C(sp2)-Br Bond Coupling Reactions of o-(or m-, or p-) Chloromethyl Bromobenzene with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 11. benchchem.com [benchchem.com]

- 12. scribd.com [scribd.com]

- 13. 3-Bromo-2-chlorobenzoic acid | CAS#:56961-27-4 | Chemsrc [chemsrc.com]

Methodological & Application

Application Note: Selective Suzuki-Miyaura Coupling of 3-Bromo-2-chlorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron compound and an organic halide is widely utilized in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl structures.[1][2] This application note provides a detailed protocol for the selective Suzuki-Miyaura coupling of 3-bromo-2-chlorobenzoic acid. This substrate is particularly interesting as it possesses two different halogen substituents, allowing for chemoselective functionalization. The inherent reactivity difference between the C-Br and C-Cl bonds (C-Br > C-Cl) in palladium-catalyzed cross-coupling reactions allows for the selective synthesis of 2-chloro-3-arylbenzoic acids, which are valuable intermediates in the development of novel pharmaceuticals and functional materials.[3]

Reaction Principle

The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-bromo-2-chlorobenzoic acid to form a Pd(II) intermediate. This step is highly selective for the more reactive C-Br bond.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic ligands on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]

Data Presentation: Representative Yields

The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of 3-bromo-2-chlorobenzoic acid with various arylboronic acids. The data is based on typical results obtained for structurally similar substrates under optimized conditions and serves as a guideline for expected outcomes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

| Entry | Arylboronic Acid | Product | Representative Yield (%) |

| 1 | Phenylboronic acid | 2-Chloro-3-phenylbenzoic acid | 85-95 |

| 2 | 4-Methoxyphenylboronic acid | 2-Chloro-3-(4-methoxyphenyl)benzoic acid | 88-97 |

| 3 | 4-Methylphenylboronic acid | 2-Chloro-3-(4-methylphenyl)benzoic acid | 82-93 |

| 4 | 3,5-Difluorophenylboronic acid | 2-Chloro-3-(3,5-difluorophenyl)benzoic acid | 65-75 |

| 5 | Thiophen-3-ylboronic acid | 2-Chloro-3-(thiophen-3-yl)benzoic acid | 70-85 |

Note: Reactions with electron-rich arylboronic acids tend to give higher yields, while those with sterically hindered or strongly electron-withdrawing groups may result in lower yields and may require further optimization of reaction conditions.[1]

Experimental Protocols

This section provides a detailed methodology for the selective Suzuki-Miyaura cross-coupling of 3-bromo-2-chlorobenzoic acid with an arylboronic acid.

Materials:

-

3-Bromo-2-chlorobenzoic acid (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

Triphenylphosphine (PPh₃) (8 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane

-

Water (degassed)

-

Ethyl acetate

-